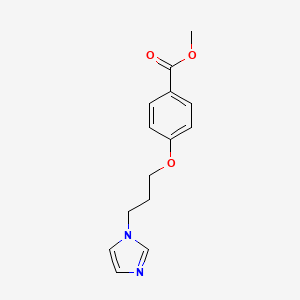
Methyl 4-(3-imidazol-1-ylpropoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-imidazol-1-ylpropoxy)benzoate is a compound that features an imidazole ring attached to a benzoate ester via a propoxy linker. This compound is part of a broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-imidazol-1-ylpropoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 3-bromopropyl imidazole under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzoate ester is replaced by the imidazole-containing propoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-imidazol-1-ylpropoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Methyl 4-(3-imidazol-1-ylpropoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-imidazol-1-ylpropoxy)benzoate is largely dependent on its interaction with biological targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions with the active sites of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1H-imidazol-1-yl)benzoate
- Methyl 4-(1H-imidazol-1-ylmethyl)benzoate
Comparison
Methyl 4-(3-imidazol-1-ylpropoxy)benzoate is unique due to the presence of a propoxy linker between the imidazole ring and the benzoate ester. This structural feature can influence its chemical reactivity and biological activity compared to similar compounds that lack this linker. For example, the propoxy linker may enhance the compound’s ability to interact with certain biological targets or improve its solubility in various solvents.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
methyl 4-(3-imidazol-1-ylpropoxy)benzoate |
InChI |
InChI=1S/C14H16N2O3/c1-18-14(17)12-3-5-13(6-4-12)19-10-2-8-16-9-7-15-11-16/h3-7,9,11H,2,8,10H2,1H3 |
InChI Key |
ZVCZYUGINJSLIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















